3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and related compounds involves complex chemical processes. A two-step, general synthesis approach using an Ugi four-component condensation is notable for its efficiency and versatility in creating a wide variety of benzodiazepine-2,5-diones (BZDs) (Keating & Armstrong, 1996). This method represents a significant improvement over traditional synthesis routes, offering greater molecular diversity without the need for amino acids as inputs.

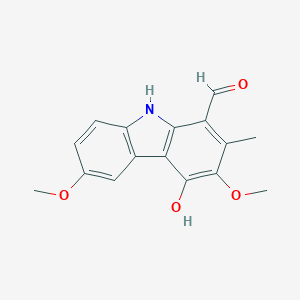

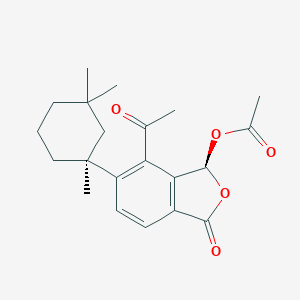

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by two fused six- and seven-membered rings. This structure can exhibit conformational isomerism, affecting the compound's physical and chemical properties (Dardouri et al., 2010).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, including cyclization, alkylation, and amination, depending on their specific substituents and reaction conditions. These reactions can significantly alter their molecular structure and, consequently, their biological activity and chemical properties (Bihel, Hellal, & Bourguignon, 2007).

Physical Properties Analysis

The physical properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactivity, of benzodiazepine derivatives are critical for their application in chemical synthesis and drug design. The introduction of substituents at specific positions on the benzodiazepine core can lead to compounds with enhanced reactivity or selectivity toward biological targets (Cheng et al., 2006).

Applications De Recherche Scientifique

1. Anti-Tubercular Agents

- Summary of Application: 1,4-benzodiazepine-2,5-diones, including 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have been synthesized and screened for anti-mycobacterial tuberculosis (anti-TB) activity .

- Methods of Application: The compounds were synthesized via a novel, simple, and convenient methodology using H2PtCl6 as the catalyst . The substitution at the C-3 position was varied using pre-defined amino acids as precursors .

- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising activity in comparison with their open chain precursors . The compounds 4h and 4f were found to be the lead nominees in the series with MIC values of 1.55 and 2.87 μg mL−1, respectively .

2. Antitumor Activity

- Summary of Application: Certain compounds, including 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have shown potent inhibitory activity against breast cancer cell T47D .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Compared with the control drug, compound IVi possessed more potent inhibitory activity against breast cancer cell T47D, with the survival percentage being 34.97% vs. 62.35% of temozolomide .

3. Antimicrobial and Antiviral Agents

- Summary of Application: 1,4-benzodiazepine-2,5-diones, including 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have been found to possess antimicrobial and antiviral activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising antimicrobial and antiviral activities .

4. Antidiabetic Agents

- Summary of Application: Certain derivatives of 1,4-benzodiazepine-2,5-diones have been found to possess antidiabetic activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising antidiabetic activities .

5. Antihypertensive Agents

- Summary of Application: Certain derivatives of 1,4-benzodiazepine-2,5-diones have been found to possess antihypertensive activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising antihypertensive activities .

6. AMPA Receptor Modulators

- Summary of Application: Certain derivatives of 1,4-benzodiazepine-2,5-diones have been found to act as AMPA receptor modulators .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results revealed that the 1,4-benzodiazepine-2,5-diones displayed promising activity as AMPA receptor modulators .

Propriétés

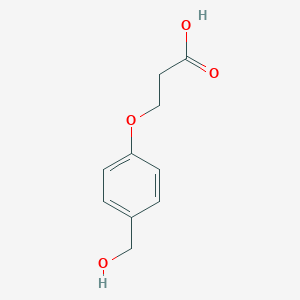

IUPAC Name |

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJONQULKOKMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347731 | |

| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

CAS RN |

24919-37-7 | |

| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)